3-(4-Methoxybenzyl)pyridine
Description
3-(4-Methoxybenzyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a 4-methoxybenzyl group. This structure combines the aromatic pyridine core with the electron-donating methoxy group on the benzyl moiety, influencing both electronic properties and biological interactions.
Properties
CAS No. |
91258-43-4 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]pyridine |
InChI |
InChI=1S/C13H13NO/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12/h2-8,10H,9H2,1H3 |
InChI Key |
GCKQIQOENTUAKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3- vs. 4-Substituted Pyridines
4-(4-Methoxybenzyl)pyridine (1d) :
Heterocyclic Derivatives with 4-Methoxybenzyl Substituents
Pyrrolo[2,3-c]pyridines ()
- Example: 1-(4-Methoxybenzyl)-7-(4-methylpiperazin-1-yl)-3-phenyl-pyrrolo[2,3-c]pyridine (13a). Synthesis: Chloroform/PCl$ _3 $-mediated cyclization (72% yield).
Pyrazolo[3,4-c]pyridines ()
- Example: 3-(3-Fluorophenyl)-1-(4-methoxybenzyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (11a). Bioactivity: Antiproliferative activity against melanoma and prostate cancer cells (IC$ _{50} $: 3.0–16.0 μM). SAR: The 4-methoxybenzyl group likely increases lipophilicity, improving membrane permeability compared to non-substituted analogs .
Imidazo[4,5-b]pyridines ()
- Example : 3-(4-Methoxybenzyl)-5,7-bis(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (52c).
Substituent Effects on Bioactivity
- Methoxybenzyl vs. Other Benzyl Groups: 4-Methoxybenzyl: Enhances cytotoxicity in pyrrolopyridines () and antiproliferative activity in pyrazolopyridines () compared to non-substituted benzyl groups. 3-Fluorophenyl Substitution: In pyrazolopyridines, combining 3-fluorophenyl with 4-methoxybenzyl (e.g., 11a) results in lower IC$ _{50} $ values, suggesting synergistic effects .
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